molecular formula C8H8N2 B1265693 4-Aminophenylacetonitrile CAS No. 3544-25-0

4-Aminophenylacetonitrile

Cat. No. B1265693
CAS RN: 3544-25-0
M. Wt: 132.16 g/mol
InChI Key: YCWRFIYBUQBHJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Aminophenylacetonitrile and related compounds has been explored through various methods. A notable approach involves the green protocol synthesis of fluorinated α-aminonitrile compounds, characterized by spectral and X-ray crystallographic analyses (Brahmachari et al., 2015). Additionally, the synthesis of novel Schiff bases using related nitrile compounds demonstrates the compound's versatility in forming biologically active structures (Puthran et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-Aminophenylacetonitrile and its derivatives has been extensively studied, highlighting the compound's crystallographic features and theoretical calculations. The equilibrium geometry and vibrational analyses contribute to a deeper understanding of the compound's molecular characteristics (Brahmachari et al., 2015).

Chemical Reactions and Properties

4-Aminophenylacetonitrile undergoes various chemical reactions, forming a spectrum of compounds with significant biological activity. The reactivity and chemical behavior of related nitrile compounds towards primary and heterocyclic amines, leading to a diversity of nitrogen heterocyclic compounds, underscore the compound's chemical versatility (Farouk et al., 2021).

Physical Properties Analysis

The physical properties of 4-Aminophenylacetonitrile, including its stability and reactivity under various conditions, are crucial for its application in different chemical syntheses and bioprocesses. Studies on related compounds provide insights into their stability profiles, enhancing the understanding of 4-Aminophenylacetonitrile's physical characteristics (Thakur et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Aminophenylacetonitrile, including its reactivity with various reagents and its role in the synthesis of complex molecules, highlight its importance in chemical research. The biotransformation of related nitriles to valuable acids using whole-cell catalysis illustrates the compound's utility in producing industrially significant chemicals (Thakur et al., 2019).

Scientific Research Applications

  • Summary of the Application : 4-Aminophenylacetonitrile is used in the synthesis of 4-Aminophenylacetic acid using the nitrilase activity of whole cells of Alcaligenes faecalis MTCC 12629 . This process is important in industrial enzymology for synthesizing commercially useful acids from nitriles .
  • Methods of Application : In this study, an aryl specific inducible nitrilase was produced from Alcaligenes faecalis MTCC 12629 which hydrolyzed 4-aminophenylacetonitrile to 4-aminophenylacetic acid . A bioprocess was developed to synthesize 4-aminophenylacetic acid from 4-aminophenylacetonitrile at a 500 ml scale under optimized reaction conditions . The maximum activity of nitrilase for biotransformation of 4-aminophenylacetonitrile was recorded in 50 mM KH2PO4/K2HPO4 buffer of pH 7 at 45 °C .
  • Results or Outcomes : The bioprocess designed at a 500 ml scale included 17 U/ml catalyst amount, 50 mM substrate addition after 30 min in total five feedings for 150 min at 45 °C . The approach of substrate feeding at a lower amount resulted in the accumulation of 175 mM product in a 500 ml reaction after five feedings of substrate . The rate of product formation was found to be 2.5 g/g dcw/h with the volumetric productivity of 26.6 g/l .

Safety And Hazards

When handling 4-Aminophenylacetonitrile, it is advised to avoid eating, drinking, or smoking. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(4-aminophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWRFIYBUQBHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188923
Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminophenylacetonitrile

CAS RN

3544-25-0
Record name 4-Aminobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3544-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylacetonitrile
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Record name 4-Aminophenylacetonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminophenylacetonitrile
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Synthesis routes and methods

Procedure details

Under nitrogen, 11.5 g (12.7 mmol) lithium cobalt (I) phthalocyanine×4.5 THF and 324 mg (2 mmol) p-nitrobenzyl cyanide are agitated in 60 ml methanol for 62 hours at 20° C. The green reaction mixture is mixed with 10 ml water; then CO2 and air are passed into it for 5 min., and the blue precipitate is centrifuged which is washed out with ethanol. The centrifugate collected is concentrated, and the residue separated into water and ether. After compression of the ether phase, which is dried via sodium sulfate, 250 mg (95%) p-amino benzyl cyanide is obtained.
[Compound]
Name
lithium cobalt (I) phthalocyanine
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
N Thakur, NK Sharma, S Thakur, Monika, TC Bhalla - Catalysis Letters, 2019 - Springer
… 4-aminophenylacetonitrile to 4-aminophenylacetic acid. A bioprocess was developed to synthesize 4-aminophenylacetic acid from 4-aminophenylacetonitrile … 4-aminophenylacetonitrile …
Number of citations: 8 link.springer.com
N Thakur, V Kumar, S Thakur, N Sharma, TC Bhalla - Process …, 2018 - Elsevier
… Substituted phenylacetonitriles, such as 4-hydroxyphenylacetonitrile, 4-aminophenylacetonitrile and mandelonitrile act as suitable substrates for arylacetonitrilases [17]. An arylacetic …
Number of citations: 15 www.sciencedirect.com
MSC Pedras, QH To - Journal of Labelled Compounds and …, 2018 - Wiley Online Library
… The [2,3,5,6-D 4 ]nitro compound 30a was reduced to [2,3,5,6-D 4 ]-4-aminophenylacetonitrile (31a), which was then converted to [2,3,5,6-D 4 ]-4-hydroxyphenylacetonitrile (32a) via …
WT Comer, HR Roth - Journal of Labelled Compounds, 1971 - Wiley Online Library
Tritium‐labelled plenethanolamines have been readily prepared by catalytic reduction of corresponding α‐aminophenones. Erythro phenethanolamine racemates are exclusively …
P Xue, R Lu, X Yang, L Zhao, D Xu… - … A European Journal, 2009 - Wiley Online Library
… Synthesis of dicyano-phenylenevinylene-based gelators (DCPV): First, the acylation of 4-aminophenylacetonitrile with valeric anhydride yielded compound 4, which reacted with …
P Ganesan, P Ganesan, Z Zhang, J Xu… - The Journal of …, 2023 - ACS Publications
… First, the common core structure ImDCN is prepared by a one-pot multicomponent reaction of benzil with 4-cyanobenzaldehyde, 4-aminophenylacetonitrile, ammonium acetate, and …
Number of citations: 1 pubs.acs.org
P Xue, B Yao, J Ding, Y Shen, P Wang, R Lu… - …, 2017 - Wiley Online Library
… First, the acylation of 4-(S)-2-amino-N-dodecyl-3-phenylpropanamide with valeric anhydride yielded compound 1, which reacted with 4-aminophenylacetonitrile in the presence of EDC …
N Meddad-Belhabich, D Aoun, A Djimdé… - Bioorganic & Medicinal …, 2010 - Elsevier
… At last, activation of 4-aminophenylacetonitrile was performed using 2,2,2-… A solution of 4-aminophenylacetonitrile (10 g, 75 mmol) in Et 3 N (16 mL, 0.11 mol) and CH 2 Cl 2 (100 mL) …
Number of citations: 12 www.sciencedirect.com
MU Hung, ST Yang, M Ramanathan… - Applied Organometallic …, 2018 - Wiley Online Library
A dipalladium complex [Pd 2 (L)Cl 2 ](PF 6 ) 2 (2), via the substitution of (PhCN) 2 PdCl 2 with 5‐phenyl‐2,8‐bis(6′‐bipyridinyl)‐1,9,10‐anthyridine (L) followed by the anion exchange, …
Number of citations: 3 onlinelibrary.wiley.com
L Boukli, M Touaibia, N Meddad-Belhabich… - Bioorganic & medicinal …, 2008 - Elsevier
… then performed by action of the 4-aminophenylacetonitrile on the corresponding dichloride. … Compound 9c (3 g, 7.6 mmol), 4-aminophenylacetonitrile (2 g, 15 mmol), and KI (0.2 g) in …
Number of citations: 22 www.sciencedirect.com

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